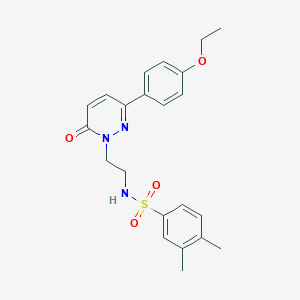

4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride” is a derivative of cyclohexanamine, which is a six-membered cyclic compound with an amine functional group . The “4-(Difluoromethyl)” indicates the presence of a difluoromethyl group attached to the fourth carbon of the cyclohexane ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. It often involves the use of difluoromethylation reagents and can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide a detailed analysis .Aplicaciones Científicas De Investigación

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, including those potentially related to the structure of 4-(Difluoromethyl)-N-methylcyclohexan-1-amine hydrochloride, have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents, suggesting a potential area of application for the chemical in environmental remediation efforts, particularly in water treatment technologies (Ateia et al., 2019).

Adsorption Mechanisms of Environmental Pollutants

The adsorption behaviors of various perfluorinated compounds (PFCs) have been extensively reviewed, with a focus on the efficiency of different adsorbents, including those with amine functionalities similar to this compound. These studies highlight the role of amine groups in achieving high adsorption capacities, particularly through mechanisms such as electrostatic interaction and the formation of micelles/hemi-micelles. This research underlines the potential use of such chemicals in designing adsorbents for environmental cleanup and pollution control (Du et al., 2014).

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including amines and azo compounds, which are resistant to conventional degradation. Given the structure of this compound, research in this area could inform potential applications in treating water contaminated with similar nitrogen-containing hazardous compounds. This encompasses the development of treatment technologies that leverage the specific reactivity of such compounds to ensure their effective degradation and removal from the environment (Bhat & Gogate, 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(difluoromethyl)-N-methylcyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c1-11-7-4-2-6(3-5-7)8(9)10;/h6-8,11H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIOJJGZRUOZTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2630205.png)

![3-benzyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630211.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2630212.png)

![7,8-Dichloro-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2630214.png)

![N-(3-acetylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B2630218.png)

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2630226.png)